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Compound of Interest

4-Chloro-N-methylpyrimidin-2-
Compound Name:
amine

cat. No.: B1590387

An In-Depth Technical Guide to 4-Chloro-N-methylpyrimidin-2-amine: A Cornerstone
Scaffold for Kinase Inhibitor Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as
privileged structures due to their versatile reactivity and inherent ability to interact with key
biological targets. 4-Chloro-N-methylpyrimidin-2-amine is one such cornerstone. This
seemingly simple heterocyclic compound is a highly valuable building block, particularly in the
synthesis of targeted therapies for oncology and immunology. Its pyrimidine core is a
bioisostere of purine, allowing it to function as a hinge-binding motif in numerous protein kinase
inhibitors.[1] The strategic placement of a reactive chlorine atom at the 4-position and a
methylamino group at the 2-position provides a precise blueprint for constructing complex
molecules with high affinity and selectivity.

This guide offers a comprehensive technical overview of 4-Chloro-N-methylpyrimidin-2-
amine, designed for researchers, scientists, and drug development professionals. We will
delve into its molecular structure, physicochemical properties, synthesis, and reactivity, and
explore its critical role in the development of next-generation therapeutics.

Molecular Structure and Physicochemical
Properties
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The utility of 4-Chloro-N-methylpyrimidin-2-amine in drug design is a direct consequence of
its distinct structural and electronic features.

Chemical Identifiers:

IUPAC Name: 4-chloro-N-methylpyrimidin-2-amine[2]

CAS Number: 22404-46-2[2][3]

Molecular Formula: CsHeCIN3[2]

Molecular Weight: 143.57 g/mol [2]

Canonical SMILES: CNC1=NC=CC(=N1)CI[2]

The molecule consists of a central pyrimidine ring, which is an aromatic six-membered
heterocycle containing two nitrogen atoms at positions 1 and 3. The key functional groups are:

» N-methylamino Group at C2: This group is a crucial hydrogen bond donor and acceptor. In
the context of kinase inhibition, the secondary amine proton and the adjacent ring nitrogen
(N1) often form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding
pocket, a critical anchoring interaction for many inhibitors.

e Chloro Group at C4: The chlorine atom serves as an efficient leaving group for nucleophilic
aromatic substitution (SnAr) reactions. This allows for the facile introduction of a wide array of
substituents, enabling the exploration of the solvent-front region of the ATP-binding site to
enhance potency and selectivity.

Physicochemical Data Summary

A molecule's drug-like properties are dictated by its physicochemical characteristics. The
following table summarizes the computed properties for 4-Chloro-N-methylpyrimidin-2-
amine.
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Property Value Source
Molecular Weight 143.57 g/mol PubChem|[2]
XLogP3 15 PubChem[2]
Hydrogen Bond Donor Count 1 PubChem|[2]
Hydrogen Bond Acceptor

Count 3 PubChem|[2]
Rotatable Bond Count 1 PubChem|[2]
Exact Mass 143.0250249 Da PubChem|[2]
Topological Polar Surface Area  37.8 A2 PubChem|[2]

Synthesis and Reactivity

The synthesis of 4-Chloro-N-methylpyrimidin-2-amine is typically achieved from readily
available starting materials. A common approach involves the chlorination of a corresponding
pyrimidinone precursor.

lllustrative Synthetic Pathway

A plausible and efficient synthesis starts from 2-(methylamino)pyrimidin-4(3H)-one. This
precursor is treated with a chlorinating agent such as phosphorus oxychloride (POCIs) to
replace the hydroxyl group of the pyrimidinone tautomer with a chlorine atom.

POCIs Chlorination

Heat 4—ChIoro—N—methyIpyrlm|d|n—2—am|ne]

@-(methylamino)pyrimidin-4(3H)-one

Click to download full resolution via product page

Caption: General synthetic scheme for 4-Chloro-N-methylpyrimidin-2-amine.

Core Reactivity: Nucleophilic Aromatic Substitution
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The primary utility of this scaffold lies in the reactivity of the C4-chloro substituent. The
electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 position towards
nucleophilic attack, allowing the chlorine to be displaced by a variety of nucleophiles. This
reaction is fundamental to its application as a molecular building block.

4 Reactants )

Nucleophile (Nu-H) Base
e.g., R-NHz, R-OH, R-SH (e.g., DIPEA, K2COs)

4-Chloro-N-methyl-
pyrimidin-2-amine

SnAr Reaction

Y
4-Substituted-N-methyl-
pyrimidin-2-amine

Click to download full resolution via product page
Caption: Nucleophilic aromatic substitution (SnAr) at the C4 position.

This reactivity enables the coupling of anilines, phenols, thiols, and other nucleophiles, which is
a key step in building the final drug molecule. Palladium-catalyzed cross-coupling reactions,
such as Suzuki and Buchwald-Hartwig aminations, can also be employed at this position to
form carbon-carbon or carbon-nitrogen bonds, respectively.[4]

Spectroscopic Characterization

Structural elucidation of 4-Chloro-N-methylpyrimidin-2-amine and its derivatives relies on
standard spectroscopic techniques.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group
(a singlet or doublet depending on coupling to the N-H, around & 2.8-3.0 ppm), the N-H
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proton (a broad singlet or quartet, d ~5.0-7.0 ppm), and the two aromatic protons on the
pyrimidine ring (two doublets, typically between & 6.5-8.5 ppm).

e 13C NMR: The carbon NMR would display five signals: one for the methyl carbon (around &
25-30 ppm) and four for the pyrimidine ring carbons, with the carbon atoms attached to
heteroatoms (C2, C4) appearing at lower field (6 ~150-170 ppm). Based on data for the
analogous 2-amino-4-chloro-6-methoxypyrimidine, the ring carbons can be expected in the &
110-170 ppm range.[5]

o Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M)
at m/z 143. The isotopic pattern of chlorine (3>ClI:3’Cl ratio of approximately 3:1) will result in
a corresponding M+2 peak at m/z 145 with about one-third the intensity of the M* peak,
confirming the presence of a single chlorine atom.

« Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around
3200-3400 cm™1), C-H stretching (aromatic and aliphatic, ~2900-3100 cm~1), C=N and C=C
stretching in the aromatic ring (~1500-1650 cm~1), and C-Cl stretching (~600-800 cm™1).

Application in Drug Discovery: A Privileged Kinase
Inhibitor Scaffold

The 2-aminopyrimidine scaffold is a dominant motif in kinase inhibitor design. 4-Chloro-N-
methylpyrimidin-2-amine provides an ideal starting point for synthesizing libraries of potential
inhibitors. The N-methylamino group at C2 serves as the hinge-binding element, while the
reactive chlorine at C4 allows for the introduction of various functionalities to target the rest of
the ATP pocket.

4-Chloro-N-methyl-
pyrimidin-2-amine

SnAr or Kinase Inhibitor
Cross-Coupling (Final Drug Molecule)

Diverse Side Chains
(e.g., substituted anilines)
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Caption: Role as a scaffold in kinase inhibitor synthesis.

Many approved drugs and clinical candidates for treating cancers are built upon this or a very
similar 2-aminopyrimidine core. These compounds often function by competing with ATP for
binding to the kinase domain of oncogenic proteins, thereby inhibiting their function and halting
cancer cell proliferation.[6]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling

This protocol describes a representative method for derivatizing the scaffold via a palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction to install a new aryl group at the C4 position.

Objective: To synthesize 4-Aryl-N-methylpyrimidin-2-amine from 4-Chloro-N-methylpyrimidin-
2-amine and an arylboronic acid.

Materials:

e 4-Chloro-N-methylpyrimidin-2-amine (1.0 eq)

e Arylboronic acid (1.2 eq)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (0.05 eq)
e Sodium carbonate (NazCO3) (2.0 eq)

e 1,4-Dioxane (anhydrous)

o Water (degassed)

e Argon or Nitrogen gas supply

o Standard glassware for inert atmosphere reactions

Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser,
add 4-Chloro-N-methylpyrimidin-2-amine, the arylboronic acid, and sodium carbonate.

Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
Add Pd(dppf)Clz catalyst to the flask under a positive pressure of inert gas.

Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe. The final concentration
should be approximately 0.1 M with respect to the starting pyrimidine.

Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Extract the aqueous layer twice more with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa4),
filter, and concentrate under reduced pressure.

Purification:

e The crude product is typically purified by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes to afford the pure 4-Aryl-N-methylpyrimidin-2-amine
product.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are necessary.

» Hazard Classification: This compound is classified as a skin, eye, and respiratory tract
irritant.[7]
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» Handling: Always handle 4-Chloro-N-methylpyrimidin-2-amine in a well-ventilated
chemical fume hood. Wear appropriate personal protective equipment (PPE), including
safety goggles, a lab coat, and nitrile gloves.[8][9] Avoid inhalation of dust and contact with
skin and eyes.[10][11]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.[11]

» Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-N-methylpyrimidin-2-amine transcends its simple structure to serve as a powerful
and enabling tool in drug discovery. Its molecular architecture is finely tuned for both potent
biological interactions and versatile chemical modification. The combination of a hinge-binding
N-methylamino group and a reactive C4-chloro handle provides a reliable and efficient platform
for the synthesis of targeted kinase inhibitors. As the demand for more selective and effective
therapeutics continues to grow, the strategic application of foundational scaffolds like 4-Chloro-
N-methylpyrimidin-2-amine will remain a critical element in the design of future medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

2. 4-Chloro-N-methylpyrimidin-2-amine | CSH6CIN3 | CID 12397680 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 3. alchempharmtech.com [alchempharmtech.com]
e 4. mdpi.com [mdpi.com]
o 5. spectrabase.com [spectrabase.com]

e 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and
computational study on potential inhibitory action against COVID-19 - PMC

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1590387?utm_src=pdf-body
https://www.echemi.com/sds/4-chloro-2-methylpyrimidine-pid_Seven39532.html
https://www.fishersci.com/store/msds?partNumber=AAH50535MD&productDescription=4-CHLRO-N-METHLPYRIDN-2-+250MG&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC153750050&productDescription=2-AMINO-4-CHLORO-6-METHY+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC453340010&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC453340010&countryCode=US&language=en
https://www.benchchem.com/product/b1590387?utm_src=pdf-body
https://www.benchchem.com/product/b1590387?utm_src=pdf-body
https://www.benchchem.com/product/b1590387?utm_src=pdf-body
https://www.benchchem.com/product/b1590387?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-N-methylpyrimidin-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-N-methylpyrimidin-2-amine
https://www.alchempharmtech.com/product/22404-46-2/
https://www.mdpi.com/1420-3049/13/4/818
https://spectrabase.com/spectrum/IMixYy6pv02
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]

e 7. 2-Chloro-N-methylpyrimidin-4-amine | C5H6CIN3 | CID 13758004 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 8. echemi.com [echemi.com]

e 9. fishersci.com [fishersci.com]
e 10. fishersci.com [fishersci.com]
e 11. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [4-Chloro-N-methylpyrimidin-2-amine molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590387#4-chloro-n-methylpyrimidin-2-amine-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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